

Synthesis and Application of Apelin Analogues with Cyclohexylalanine: A Guide for Researchers

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Compound of Interest

Compound Name: *BOC-DL-CHA-OH*

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Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

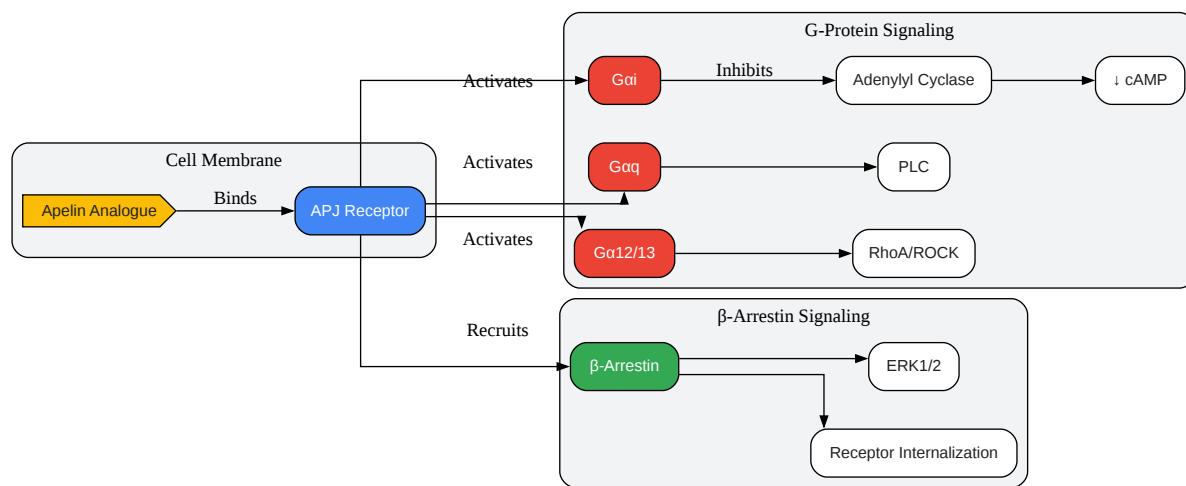
Introduction

The apelin/APJ receptor system is a promising therapeutic target for a range of cardiovascular and metabolic diseases.^{[1][2]} Endogenous apelin peptides, however, suffer from rapid degradation *in vivo*, limiting their therapeutic potential.^{[3][4]} A key strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance metabolic stability.^[5] This document provides detailed protocols and application notes for the synthesis and characterization of apelin analogues where the phenylalanine residue is substituted with L-cyclohexylalanine (Cha). This modification has been shown to significantly increase the plasma half-life of apelin analogues while maintaining high affinity for the apelin receptor.^{[3][5]}

Apelin Receptor Signaling Pathways

Upon binding to its G-protein coupled receptor, APJ, apelin initiates a cascade of intracellular signaling events.^{[6][7]} The receptor primarily couples to G α i, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.^[4] Additionally, APJ can signal through G α q and G α 12/13, activating the Phospholipase C (PLC) and RhoA/ROCK pathways, respectively.^[4] Ligand binding also triggers the recruitment of β -arrestins, which can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades.^[4]

Understanding these pathways is crucial for designing novel apelin receptor modulators with specific signaling profiles.



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Caption: Apelin receptor signaling pathways.

Data Presentation: Biological Activity of Apelin Analogues

The incorporation of L-cyclohexylalanine (Cha) and L-homoarginine (hArg) in place of native amino acids in apelin-13 and apelin-17 has been shown to significantly enhance their metabolic stability while maintaining potent receptor binding and biological activity.[3][8]

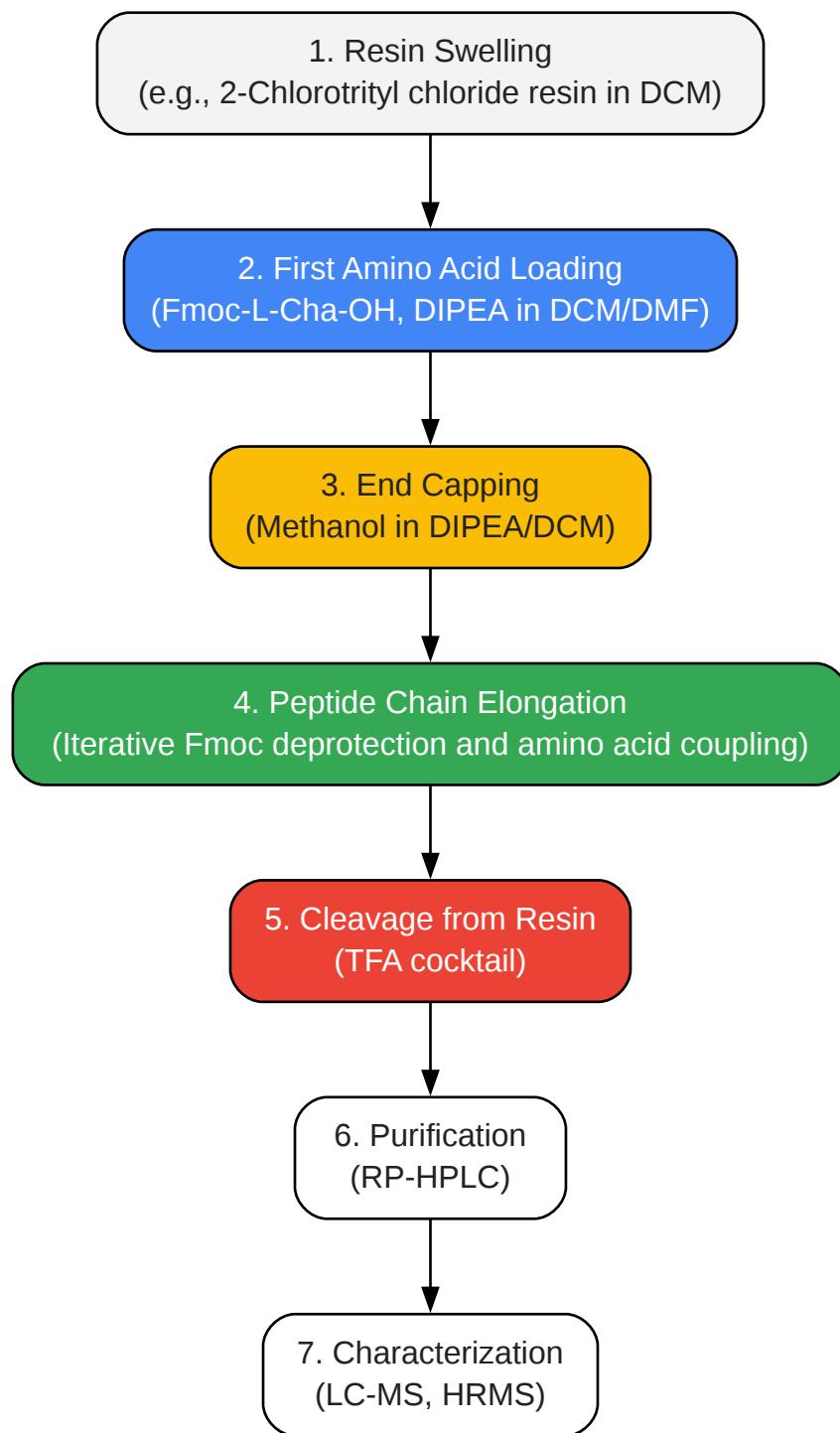
Analogue Name	Sequence Modification	pKi (nM)[8]	Plasma Half-life (t _{1/2} , min)[3][8]	In Vivo Effect (Blood Pressure)[3][8]
pyr-1-apelin-13				
Analogues				
Native apelin-13	-	8.70 ± 0.06	~1	Moderate decrease
Analogue 3	[Cha ¹² , hArg ¹³]	8.35 ± 0.08	40	Moderate decrease
Analogue 4	[Cha ¹²]	8.45 ± 0.10	25	Moderate decrease
Analogue 5	[hArg ¹³]	8.55 ± 0.09	30	Moderate decrease
Apelin-17				
Analogues				
Native apelin-17	-	9.72 ± 0.01	< 1	Pronounced decrease
Analogue 8	[Cha ¹⁶ , hArg ¹⁷]	9.68 ± 0.03	340	Pronounced decrease
Analogue 9	[Cha ¹⁶]	9.55 ± 0.05	280	Pronounced decrease
Analogue 10	[hArg ¹⁷]	9.62 ± 0.04	310	Pronounced decrease

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Cha]-Apelin Analogues

This protocol describes the manual synthesis of apelin analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9]

Workflow for SPPS of Apelin Analogues

[Click to download full resolution via product page](#)**Caption:** General workflow for solid-phase peptide synthesis.

Materials:

- 2-Chlorotriyl chloride resin
- Fmoc-protected amino acids (including Fmoc-L-Cyclohexylalanine)
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Fmoc deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Diethyl ether (cold)

Procedure:

- Resin Preparation: Swell the 2-chlorotriyl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
- First Amino Acid Loading: Dissolve Fmoc-L-Cha-OH (2 equivalents) and DIPEA (4 equivalents) in a minimal amount of DCM/DMF. Add the solution to the swollen resin and agitate for 2 hours.
- Capping: After loading, cap the unreacted sites on the resin by adding a solution of methanol in DIPEA/DCM (1:2:7) and agitating for 30 minutes. Wash the resin thoroughly with DMF and DCM.
- Peptide Elongation Cycle:
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF.
 - Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and

agitate for 1-2 hours. Wash the resin with DMF.

- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
- Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized peptide using liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS).[\[8\]](#)

Protocol 2: APJ Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of the synthesized apelin analogues.

[\[8\]](#)

Materials:

- Membrane preparations from cells stably expressing the apelin receptor (e.g., CHO-K1-APJ cells).[\[10\]](#)
- Radioligand: $[^{125}\text{I}]\text{-[Pyr}^1\text{]-Apelin-13}$
- Synthesized apelin analogues (competitors)
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 1 mM CaCl_2 , 0.2% BSA, pH 7.4
- Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
- 96-well filter plates

- Scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (e.g., 0.1 nM), and varying concentrations of the unlabeled apelin analogue (from 1 pM to 10 μ M).
- Incubation: Add the cell membrane preparation (e.g., 5-10 μ g of protein per well) to initiate the binding reaction. Incubate the plate at room temperature for 2-3 hours with gentle agitation.^[8]
- Termination and Washing: Terminate the binding by rapid filtration through the filter plate. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
- Data Analysis: Determine the concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the apelin analogues in human plasma.^[8]

Materials:

- Human plasma
- Synthesized apelin analogues
- Internal standard
- Acetonitrile with 0.1% formic acid
- LC-MS system

Procedure:

- Incubation: Incubate the apelin analogue (at a final concentration of e.g., 10 μ M) in human plasma at 37°C.
- Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
- Protein Precipitation: Immediately stop the enzymatic degradation by adding 3 volumes of cold acetonitrile containing an internal standard.
- Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
- LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining peptide at each time point.
- Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life ($t_{1/2}$) of the peptide by fitting the data to a one-phase exponential decay curve.

Conclusion

The substitution of phenylalanine with cyclohexylalanine is a viable strategy for developing metabolically stable apelin analogues. The protocols outlined in this document provide a framework for the synthesis, purification, and characterization of these promising therapeutic candidates. The enhanced stability and retained biological activity of Cha-containing apelin analogues make them valuable tools for further investigation into the therapeutic potential of the apelin/APJ system.

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